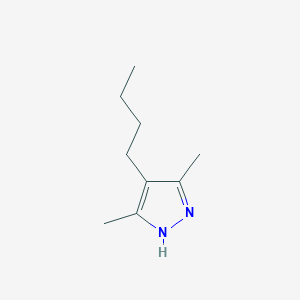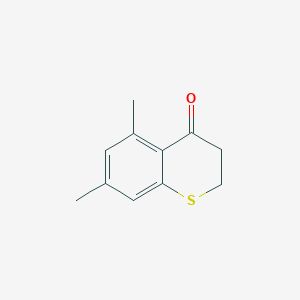
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester
概要
説明
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester is an organic compound with a complex structure featuring chlorinated phenyl groups and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with 4-chlorobenzyl cyanide in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the methyl ester group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the phenyl rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
科学的研究の応用
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical compound or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds include other chlorinated phenyl esters and related organic molecules with similar structural features .
Uniqueness
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester is unique due to its specific arrangement of chlorinated phenyl groups and the presence of a methyl ester functional group
特性
分子式 |
C19H18Cl2O3 |
|---|---|
分子量 |
365.2 g/mol |
IUPAC名 |
methyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate |
InChI |
InChI=1S/C19H18Cl2O3/c1-12(19(23)24-2)10-17(14-4-3-5-16(21)11-14)18(22)13-6-8-15(20)9-7-13/h3-9,11-12,17H,10H2,1-2H3 |
InChIキー |
KPTCPWXGZCUTTR-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)Cl)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[1-(2-Amino-phenyl)-piperidin-4-yl]-acetamide](/img/structure/B8390332.png)
![5-(2-Methylaminoethyl)-1-azabicyclo[3.3.0]octane](/img/structure/B8390335.png)
